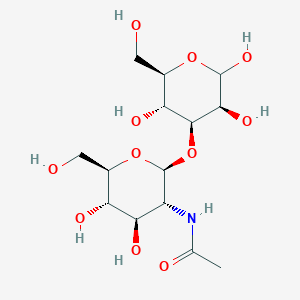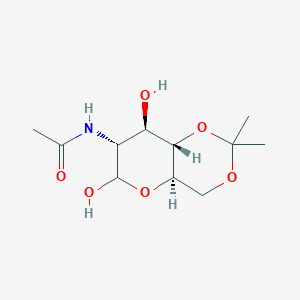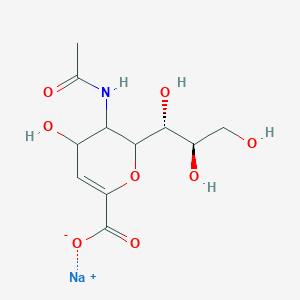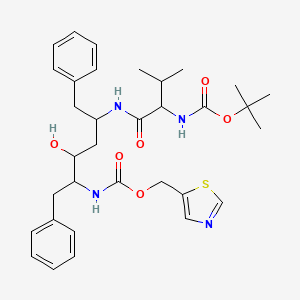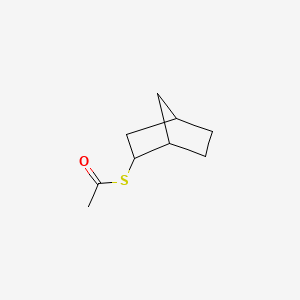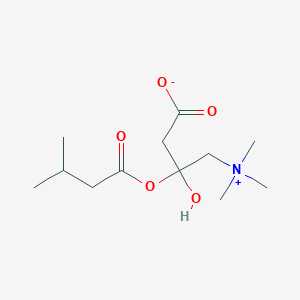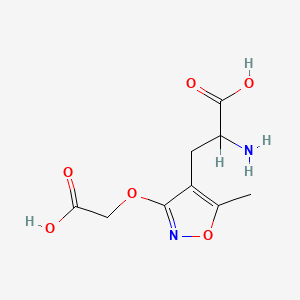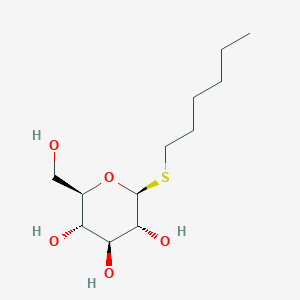
Hexil beta-D-tioglucopiranósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl beta-D-thioglucopyranoside is a nonionic detergent used in membrane biochemistry due to its unique properties, which include high stability, cost-effectiveness, and superior solubilizing power for membrane proteins without inactivating them. It can be synthesized from glucose in several steps, showing potential usefulness in biological systems because of its electroneutrality, high solubility in water, and high critical micelle concentration. Its synthesis involves stereoselective methods, such as the Helferich method, and its surface and thermal properties have been extensively studied, including its ability to form thermotropic liquid crystals and its effects on surface tension and emulsification (Saito & Tsuchiya, 1984).
Synthesis Analysis
The synthesis of Hexyl beta-D-thioglucopyranoside and its analogs involves multiple steps starting from glucose, with overall yields around 80%. The critical micelle concentrations of its variants, such as n-hexyl-, n-heptyl-, n-octyl-, and n-nonyl-β-D-thioglucopyranoside, have been determined, highlighting their potential as effective nonionic detergents for biological applications (Saito & Tsuchiya, 1985).
Molecular Structure Analysis
The molecular structure of Hexyl beta-D-thioglucopyranoside and related compounds has been elucidated using various spectroscopic and crystallographic techniques. The analysis reveals significant insights into the conformations and stereochemistry of these molecules, which are crucial for their functionality and interaction with biological membranes (Carter, Ruble, & Jeffrey, 1982).
Chemical Reactions and Properties
Hexyl beta-D-thioglucopyranoside participates in various chemical reactions, including those involving its thioglucopyranoside moiety, which is essential for its surfactant properties. These reactions are vital for modifying the compound to enhance its properties for specific applications, such as improving solubility or altering surface activity (Wu et al., 2019).
Physical Properties Analysis
The physical properties of Hexyl beta-D-thioglucopyranoside, including its ability to reduce surface tension and form thermotropic liquid crystals, have been studied. These properties are influenced by the alkyl chain length and contribute to its effectiveness as a detergent and its potential for forming liquid crystalline phases, which could have implications for its use in various biochemistry applications (Wu et al., 2019).
Chemical Properties Analysis
The chemical properties of Hexyl beta-D-thioglucopyranoside, such as its stability, reactivity, and interactions with proteins and lipids, make it an ideal candidate for use in membrane biochemistry. Its nonionic nature and resistance to inactivation by proteins underscore its utility in the solubilization and study of membrane proteins without affecting their activity (Saito & Tsuchiya, 1984).
Aplicaciones Científicas De Investigación
Lisis Celular
Hexil beta-D-tioglucopiranósido: se utiliza comúnmente en los procedimientos de lisis celular. Ayuda a descomponer las membranas celulares, permitiendo la liberación del contenido celular sin desnaturalizar las proteínas. Esta propiedad es crucial para estudios que requieren proteínas intactas para su posterior análisis {svg_1}.
Solubilización de Proteínas de Membrana
Este compuesto es particularmente eficaz para solubilizar proteínas de membrana. Mantiene las proteínas en su estado nativo, lo cual es esencial para los estudios funcionales y para mantener su actividad biológica durante los experimentos {svg_2}.
Cristalización de Proteínas
This compound: se utiliza en la cristalización de proteínas. Este paso es vital para el análisis estructural mediante cristalografía de rayos X, lo que permite a los investigadores determinar la estructura tridimensional de las proteínas a resolución atómica {svg_3}.
Reconstitución en Bicapas Lipídicas
Los investigadores utilizan This compound para reconstituir proteínas de membrana solubilizadas en bicapas lipídicas. Esta reconstitución es importante para estudiar la función de las proteínas de membrana en un entorno controlado que imita su hábitat natural {svg_4}.
Estudio de las Interacciones Proteína-Proteína
La capacidad de This compound para preservar el estado nativo de las proteínas lo convierte en una excelente herramienta para estudiar las interacciones proteína-proteína. Estas interacciones son fundamentales para comprender los mecanismos de varios procesos biológicos {svg_5}.
Identificación de Proteínas Patógenas
This compound: se ha utilizado en investigación para identificar proteínas de patógenos como Chlamydia pneumoniae. La identificación de estas proteínas puede conducir a una mejor comprensión de la biología del patógeno y los posibles objetivos terapéuticos {svg_6}.
Mecanismo De Acción
Target of Action
Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.
Mode of Action
Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption and distribution in biological systems.
Result of Action
The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .
Análisis Bioquímico
Biochemical Properties
Hexyl beta-D-thioglucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of Hexyl beta-D-thioglucopyranoside involves its ability to solubilize membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Cellular Effects
Hexyl beta-D-thioglucopyranoside has profound effects on various types of cells and cellular processes. It influences cell function by disrupting hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Hexyl beta-D-thioglucopyranoside exerts its effects through specific binding interactions with biomolecules. Upon insertion into the lipid bilayer, it disrupts hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process does not cause denaturation or aggregation, making it suitable for various research applications .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFNYTMEOCLMPS-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




